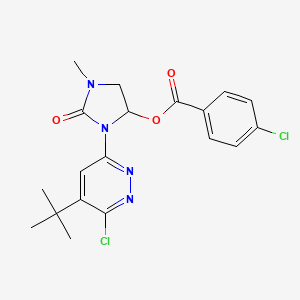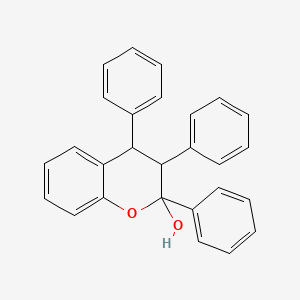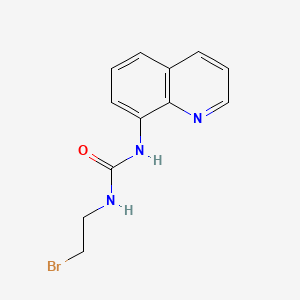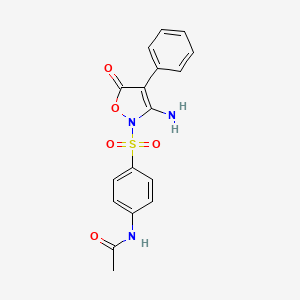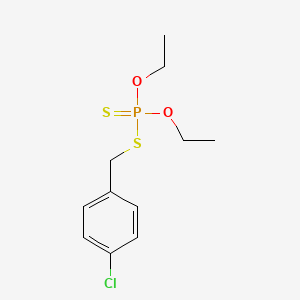
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((1-methylpropyl)amino)-2-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((1-methylpropyl)amino)-2-pyridinyl)-: is a complex organic compound that features a piperazine ring substituted with an indole and a pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((1-methylpropyl)amino)-2-pyridinyl)- typically involves multi-step organic reactions. One common approach includes:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.
Attachment of the Indole Moiety: The indole group can be introduced via a coupling reaction, often using reagents like indole-2-carboxylic acid and coupling agents such as carbodiimides.
Introduction of the Pyridine Moiety: The pyridine group is typically attached through nucleophilic substitution reactions, using pyridine derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and automated reaction systems are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((1-methylpropyl)amino)-2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridine and indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated derivatives and strong bases or acids.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((1-methylpropyl)amino)-2-pyridinyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((1-methylpropyl)amino)-2-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyridine moieties may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved could include signal transduction, gene expression regulation, and metabolic processes.
類似化合物との比較
Similar Compounds
Piperazine derivatives: Compounds with similar piperazine core structures but different substituents.
Indole derivatives: Compounds featuring the indole moiety with various substitutions.
Pyridine derivatives: Compounds with the pyridine ring and different functional groups.
Uniqueness
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((1-methylpropyl)amino)-2-pyridinyl)- is unique due to its specific combination of piperazine, indole, and pyridine moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications.
特性
CAS番号 |
153473-57-5 |
|---|---|
分子式 |
C22H27N5O |
分子量 |
377.5 g/mol |
IUPAC名 |
[4-[3-(butan-2-ylamino)pyridin-2-yl]piperazin-1-yl]-(1H-indol-2-yl)methanone |
InChI |
InChI=1S/C22H27N5O/c1-3-16(2)24-19-9-6-10-23-21(19)26-11-13-27(14-12-26)22(28)20-15-17-7-4-5-8-18(17)25-20/h4-10,15-16,24-25H,3,11-14H2,1-2H3 |
InChIキー |
FNOGUIRRCQITHA-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



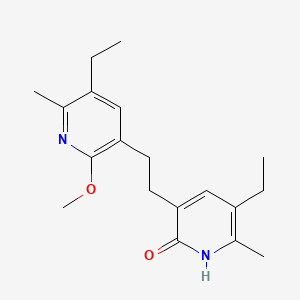

![5-amino-6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12802432.png)

